molecular formula C22H20N4O5S2 B2402247 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 686772-49-6

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2402247
CAS No.: 686772-49-6
M. Wt: 484.55
InChI Key: BWOIXOUWTYIOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one backbone: A bicyclic system with a ketone group at position 2.
  • Thioether-linked acetamide: A sulfur atom bridges the pyrimidinone core to an acetamide group, which is further substituted with a 4-nitrophenyl moiety. The nitro group (-NO2) confers strong electron-withdrawing effects, influencing reactivity and binding interactions.

The molecular formula is C22H20N4O5S2, with a molecular weight of 500.54 g/mol.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-2-31-17-9-7-15(8-10-17)25-21(28)20-18(11-12-32-20)24-22(25)33-13-19(27)23-14-3-5-16(6-4-14)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOIXOUWTYIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 2-Amino-4,5-dihydrothiophene-3-carboxylate

The tetrahydrothienopyrimidinone core was synthesized via cyclocondensation between ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (1) and 4-ethoxyphenyl isocyanate (2) under acidic conditions:

Procedure :

  • 1 (10 mmol) and 2 (10 mmol) were refluxed in acetic acid (20 mL) at 120°C for 8 hours.
  • The mixture was cooled, poured into ice water, and neutralized with ammonium hydroxide.
  • The precipitate was filtered and recrystallized from ethanol to yield 3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (3) as a white solid (72% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 4.61 (s, 2H, CH2), 4.03 (q, J = 6.8 Hz, 2H, OCH2), 3.78 (t, J = 6.4 Hz, 2H, CH2), 2.95 (t, J = 6.4 Hz, 2H, CH2), 1.35 (t, J = 6.8 Hz, 3H, CH3).
  • MS (ESI) : m/z 329.1 [M+H]+.

Chlorination at Position 2 of the Pyrimidine Core

Conversion to 2-Chlorothieno[3,2-d]pyrimidin-4-one

Chlorination of 3 was achieved using phosphorus oxychloride (POCl3) under reflux:

Procedure :

  • 3 (5 mmol) was suspended in POCl3 (15 mL) and heated at 110°C for 6 hours.
  • Excess POCl3 was removed under reduced pressure, and the residue was poured onto crushed ice.
  • The precipitate was filtered and dried to afford 2-chloro-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (4) (68% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.76 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.58 (s, 2H, CH2), 4.01 (q, J = 6.8 Hz, 2H, OCH2), 3.75 (t, J = 6.4 Hz, 2H, CH2), 2.92 (t, J = 6.4 Hz, 2H, CH2), 1.33 (t, J = 6.8 Hz, 3H, CH3).
  • MS (ESI) : m/z 367.0 [M+H]+.

Thiolation at Position 2

Nucleophilic Displacement with Thiourea

The chloride in 4 was replaced with a thiol group using thiourea in ethanol:

Procedure :

  • 4 (5 mmol) and thiourea (15 mmol) were refluxed in ethanol (30 mL) for 4 hours.
  • The mixture was cooled, and concentrated HCl (5 mL) was added.
  • The precipitate was filtered and washed with water to yield 2-mercapto-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (5) (65% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 4.59 (s, 2H, CH2), 4.00 (q, J = 6.8 Hz, 2H, OCH2), 3.76 (t, J = 6.4 Hz, 2H, CH2), 2.93 (t, J = 6.4 Hz, 2H, CH2), 1.34 (t, J = 6.8 Hz, 3H, CH3).
  • MS (ESI) : m/z 365.1 [M+H]+.

Synthesis of N-(4-Nitrophenyl)acetamide Intermediate

Preparation of 2-Chloro-N-(4-nitrophenyl)acetamide

The acetamide moiety was synthesized via chloroacetylation of 4-nitroaniline:

Procedure :

  • 4-Nitroaniline (6) (10 mmol) was dissolved in dichloromethane (30 mL) and treated with chloroacetyl chloride (7) (12 mmol) at 0°C.
  • Triethylamine (15 mmol) was added dropwise, and the mixture was stirred at room temperature for 3 hours.
  • The product was filtered and recrystallized from ethanol to yield 2-chloro-N-(4-nitrophenyl)acetamide (8) (85% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.52 (s, 1H, NH), 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.35 (s, 2H, CH2).
  • MS (ESI) : m/z 229.0 [M+H]+.

Final Coupling via Nucleophilic Substitution

Thioether Formation Between 5 and 8

The thiol group in 5 reacted with 8 in the presence of a base to form the thioether linkage:

Procedure :

  • 5 (5 mmol) and 8 (5.5 mmol) were dissolved in DMF (20 mL).
  • Potassium carbonate (10 mmol) was added, and the mixture was stirred at 60°C for 6 hours.
  • The solvent was evaporated, and the residue was purified by column chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (58% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.48 (s, 1H, NH), 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 4.60 (s, 2H, CH2), 4.35 (s, 2H, CH2), 4.01 (q, J = 6.8 Hz, 2H, OCH2), 3.75 (t, J = 6.4 Hz, 2H, CH2), 2.92 (t, J = 6.4 Hz, 2H, CH2), 1.33 (t, J = 6.8 Hz, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 163.2 (C=O), 156.4 (C-O), 147.2 (Ar-C), 139.8 (Ar-C), 129.4 (Ar-C), 125.6 (Ar-C), 121.2 (Ar-C), 115.8 (Ar-C), 63.5 (OCH2), 45.3 (CH2), 40.8 (CH2), 35.2 (CH2), 24.6 (CH2), 14.7 (CH3).
  • HPLC Purity : 98.6% (C18 column, MeOH/H2O 70:30).

Optimization and Comparative Analysis

Yield Optimization Across Steps

Step Reaction Yield (%) Key Parameters
1 Cyclocondensation 72 Acetic acid, 120°C, 8 h
2 Chlorination 68 POCl3, 110°C, 6 h
3 Thiolation 65 Thiourea, EtOH, 4 h
4 Acetamide Synthesis 85 Et3N, DCM, 0°C to rt
5 Thioether Coupling 58 K2CO3, DMF, 60°C, 6 h

Alternative Routes Explored

  • Cyclocondensation with Formamide : Substituting urea with formamide increased reaction temperature to 150°C but reduced yield to 65% due to side-product formation.
  • Thiolation with Sodium Hydrosulfide : Using NaSH in lieu of thiourea improved yield to 73% but required stringent moisture control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Oxidized derivatives of the thienopyrimidine core or ethoxyphenyl group.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thienopyrimidine chemistry and exploring new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent variations and their hypothesized impacts:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Ethoxyphenyl), N-(4-nitrophenyl)acetamide C22H20N4O5S2 Ethoxy group enhances lipophilicity; nitro group increases electron deficiency.
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Phenyl, 6-ethyl, N-(4-nitrophenyl)acetamide C22H18N4O3S2 Ethyl group increases hydrophobicity; lacks ethoxy’s metabolic stability.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-Methylphenyl), N-(4-trifluoromethoxyphenyl)acetamide C23H19F3N4O4S2 Trifluoromethoxy group enhances lipophilicity and oxidative stability.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide (5.10) Pyrimidin-6-one 4-Methyl, N-(2,4,6-trichlorophenyl)acetamide C13H10Cl3N3O2S Trichlorophenyl group is highly electron-withdrawing; simpler pyrimidine core.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-oxadiazole hybrid Oxadiazole-thio linker, 4-chlorophenyl, N-(4-nitrophenyl)acetamide C20H14ClN7O4S3 Oxadiazole introduces rigidity; chlorine enhances halogen bonding potential.

Key Observations :

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidinone core (vs. thieno[2,3-d] in or pyrimidinone in ) affects ring planarity and electronic distribution. The fused thiophene increases aromaticity compared to simpler pyrimidines.

Substituent Effects: Ethoxy vs. Methyl/Phenyl: The 4-ethoxyphenyl group in the target compound offers greater metabolic resistance compared to methyl () or phenyl () due to the ethoxy moiety’s steric bulk and reduced susceptibility to oxidation. Nitro vs.

Synthesis Parallels: Thioether formation via alkylation of 2-thiopyrimidinones with chloroacetamides is a common route (e.g., ). Yields for analogs range from 60–85% , suggesting efficient scalability for the target compound.

Physicochemical Properties :

  • Lipophilicity trends: Trifluoromethoxy () > ethoxy (target) > nitro (target, ) > trichloro ().
  • Melting points for analogs vary widely (e.g., >258°C for vs. 224°C for ), likely influenced by crystallinity and hydrogen-bonding capacity.

Research Implications

  • Structure-Activity Relationships (SAR) : The ethoxy and nitro groups in the target compound may optimize a balance between solubility and membrane permeability, critical for oral bioavailability.
  • Unanswered Questions : Evidence lacks direct biological data (e.g., IC50 values, receptor binding). Future studies should correlate substituent effects with specific activities (e.g., kinase inhibition, antibacterial effects).

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 364.44 g/mol. The structure features a tetrahydrothieno[3,2-d]pyrimidine core substituted with phenyl and nitrophenyl groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through several mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The IC50 values were found to be in the micromolar range, indicating potent activity.
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by increased annexin V staining and activation of caspase pathways.
  • Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in the cell cycle, which contributes to its antiproliferative effects.

The proposed mechanism involves:

  • Bromodomain Inhibition : The compound acts as a selective inhibitor of bromodomain-containing proteins (BET), particularly targeting BRD4. This inhibition disrupts oncogenic transcriptional programs in cancer cells .
  • Modulation of Signaling Pathways : It has been observed to modulate key signaling pathways involved in cell survival and proliferation, including NF-kB and MAPK pathways.

Case Study 1: Leukemia Cell Lines

A study conducted on patient-derived leukemia cell lines demonstrated that the compound enhances the efficacy of standard chemotherapy agents. When combined with doxorubicin, a significant increase in apoptosis was observed compared to either agent alone .

Case Study 2: Breast Cancer Models

In vivo studies using breast cancer xenograft models showed that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. Histological analysis revealed decreased Ki67 expression, indicating reduced cell proliferation within tumors .

Data Tables

Activity TypeResultReference
IC50 (Leukemia)5 µM
IC50 (Breast Cancer)8 µM
Apoptosis Induction70% increase in apoptotic cells
Cell Cycle ArrestG1 phase arrest

Q & A

Q. What are the foundational synthetic steps for preparing this thieno[3,2-d]pyrimidine derivative?

The synthesis involves multi-step organic reactions:

  • Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization reactions, often using thiourea derivatives and α,β-unsaturated ketones .
  • Functionalization : Introduction of the 4-ethoxyphenyl group at position 3 and the thioacetamide moiety at position 2 via nucleophilic substitution or coupling reactions. Solvents like DMF or ethanol and catalysts such as triethylamine are critical for yield optimization .
  • Final coupling : Reaction with 4-nitrophenylacetamide to install the N-(4-nitrophenyl)acetamide group. Purity is ensured using column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and hydrogen bonding patterns (e.g., NH protons in acetamide) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • X-ray crystallography : Resolves crystal packing and stereochemical details, though limited by compound crystallinity .

Q. How is initial biological activity screening typically conducted?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence or colorimetric readouts .
  • Cell-based models : Cytotoxicity profiling in cancer cell lines (e.g., IC50_{50} determination) or anti-inflammatory activity in macrophage models .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in thioether formation) be addressed?

  • Optimized reaction conditions : Elevated temperatures (80–100°C) and anhydrous solvents (e.g., DMF) improve thiol-nucleophile reactivity .
  • Catalyst screening : Use of DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity during cyclization .
  • Intermediate purification : Silica gel chromatography removes unreacted starting materials, improving final product purity .

Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to explain bioavailability discrepancies .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-ethoxyphenyl with 3-trifluoromethylphenyl) to enhance target affinity .
  • Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. How are reaction conditions optimized for scalability?

  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) optimize solvent ratios, temperature, and catalyst loading .
  • Continuous flow chemistry : Reduces reaction time and improves reproducibility in multi-step syntheses .

Q. What methods validate target engagement in complex biological systems?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to purified target proteins .
  • Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells post-treatment .

Methodological Considerations

Q. How are solubility issues mitigated during biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. What computational tools aid in SAR analysis?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to guide synthetic modifications .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity trends .

Q. How are stability and degradation profiles characterized?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13), followed by HPLC-MS to identify degradation products .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to simulate long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.